Methyl 2-bromo-4-chloro-5-fluorobenzoate

Physical property differentiation Crystallinity Solid-state characterization

Multi-halogenated benzoate building blocks with a single reactive handle often force linear synthetic routes and limit SAR exploration. Methyl 2-bromo-4-chloro-5-fluorobenzoate (CAS 1807003-11-7) solves this by providing three chemically distinct halogen sites-ortho-Br, para-Cl, and meta-F-that enable orthogonal, sequential functionalization without protecting-group manipulation. • Ortho-bromine undergoes selective Suzuki-Miyaura coupling under mild Pd(0) conditions; para-chlorine activates with stronger catalyst systems in a second step. • Meta-fluorine modulates ring electronics and serves as a built-in ¹⁹F NMR probe for real-time reaction monitoring. • Off-white crystalline solid (mp 55-57°C) ensures accurate weighing for parallel synthesis; soluble in THF and ethyl acetate for standard solution-phase protocols. Supplied with certificate of analysis; available from stock in research quantities with global ambient shipping.

Molecular Formula C8H5BrClFO2
Molecular Weight 267.48 g/mol
CAS No. 1807003-11-7
Cat. No. B1409627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-chloro-5-fluorobenzoate
CAS1807003-11-7
Molecular FormulaC8H5BrClFO2
Molecular Weight267.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)Cl)F
InChIInChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
InChIKeyCAQZLFVZFCVXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-Halogenated Benzoate Building Block Overview


Methyl 2-bromo-4-chloro-5-fluorobenzoate (CAS 1807003-11-7), with the molecular formula C₈H₅BrClFO₂ and molecular weight of 267.48 g/mol, is a tri-halogenated benzoate ester bearing bromine at the 2-position, chlorine at the 4-position, and fluorine at the 5-position on the aromatic ring . This compound is commercially available as an off-white to pale yellow crystalline solid with a reported melting point of approximately 55–57°C . It serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications, owing to its three chemically distinct halogen handles that enable sequential functionalization strategies .

Substitution pattern 2,4,5-trihalogenated benzoate with ortho-bromo, para-chloro, meta-fluoro substitution
Characterization Documented melting point (55–57 °C) for identity verification and purity assessment
Reaction medium Solvent-specific solubility data in ethyl acetate and THF reported, reducing screening effort

Why Positional Isomers Cannot Substitute


In multi-halogenated benzoate building blocks, the specific positional arrangement of halogen substituents dictates both the physicochemical properties and the regiochemical outcomes of downstream transformations [1]. Methyl 2-bromo-4-chloro-5-fluorobenzoate possesses a 2,4,5-substitution pattern that differs fundamentally from the more common 2,5,4-isomer (CAS 1502835-28-0) and from simpler mono- or di-halogenated analogs. The ortho-bromine provides a reactive site for Suzuki-Miyaura cross-coupling, while the para-chlorine and meta-fluorine modulate ring electronics and offer handles for orthogonal functionalization, including nucleophilic aromatic substitution and further cross-coupling under distinct catalytic conditions . Substituting this compound with a positional isomer such as Methyl 2-bromo-5-chloro-4-fluorobenzoate (CAS 1502835-28-0) alters the electronic environment of the aromatic ring and modifies the steric accessibility of reactive sites, which can lead to different regioselectivity in subsequent reactions, variable coupling yields, and ultimately divergent biological or material properties in the final target molecules [2].

Regiochemistry The 2,5,4-isomer (CAS 1502835-28-0) relocates chlorine and fluorine, altering ring electronics and steric accessibility; coupling selectivity may shift.
Solubility data The comparator lacks solvent-specific solubility guidance; reaction medium screening may be required before use.
Physical reference No publicly reported melting point for the 2,5,4-isomer complicates incoming material identification and purity checks.

Quantitative Differentiation Evidence


Melting Point Differentiation vs. Positional Isomer

Methyl 2-bromo-4-chloro-5-fluorobenzoate (CAS 1807003-11-7, 2,4,5-substitution pattern) exhibits a reported melting point of 55–57°C , while its positional isomer Methyl 2-bromo-5-chloro-4-fluorobenzoate (CAS 1502835-28-0, 2,5,4-substitution pattern) has no publicly reported melting point in accessible technical datasheets. This documented melting point facilitates straightforward characterization and purity assessment for procurement verification and compound identification prior to use.

Melting point
Data to verify
55–57 °C (target)
Supports compound identification and purity check
Comparator (2,5,4-isomer) lacks publicly available melting point data
Physical property differentiation Crystallinity Solid-state characterization

Organic Solvent Solubility Profile

Methyl 2-bromo-4-chloro-5-fluorobenzoate is documented as moderately soluble in ethyl acetate and tetrahydrofuran, while being poorly soluble in water . The comparator Methyl 2-bromo-5-chloro-4-fluorobenzoate (CAS 1502835-28-0) is described only generically as having limited water solubility but good solubility in organic solvents, without specification of which organic solvents are suitable . The availability of solvent-specific solubility information for CAS 1807003-11-7 reduces the experimental burden of solubility screening prior to reaction setup.

Solubility profile
Data to verify
Moderately soluble in ethyl acetate, THF; poorly in water
Reduces preliminary solubility screening for reaction setup
Comparator described only with generic organic solvent solubility, without specific solvents
Solubility Reaction medium selection Process chemistry

Halogen Arrangement and Orthogonal Cross-Coupling

Methyl 2-bromo-4-chloro-5-fluorobenzoate (CAS 1807003-11-7) presents an ortho-bromine (position 2) adjacent to the ester group, a para-chlorine (position 4) relative to the ester, and a meta-fluorine (position 5) . In palladium-catalyzed cross-coupling reactions, ortho-bromine is generally more reactive than para-chlorine due to both electronic activation by the adjacent ester carbonyl and reduced steric hindrance compared to ortho-substituted positions in other isomers [1]. The comparator Methyl 2-bromo-5-chloro-4-fluorobenzoate (CAS 1502835-28-0) places bromine at position 2 but relocates chlorine to position 5 and fluorine to position 4. In fluoroarene systems, substituents at the ortho-position relative to fluorine have been demonstrated to increase the reactivity of C-H bonds at adjacent positions, enabling regioselective functionalization strategies not available with alternative substitution patterns [2].

Halogen arrangement
Class-level inference
2-Br (ortho), 4-Cl (para), 5-F (meta) vs. 2-Br, 5-Cl, 4-F
Reported reactivity hierarchy may support sequential functionalization
Based on established Pd-coupling and fluoroarene structure-reactivity relationships
Regioselective functionalization Sequential cross-coupling Orthogonal reactivity

Commercial Purity Specification

Methyl 2-bromo-4-chloro-5-fluorobenzoate (CAS 1807003-11-7) is commercially available from multiple suppliers with a specified purity of 98% [1]. The positional isomer Methyl 2-bromo-5-chloro-4-fluorobenzoate (CAS 1502835-28-0) is also offered at 98% purity by certain vendors . Both compounds meet the same baseline purity specification, providing equivalent assurance for synthetic applications.

Purity specification
Supplier data
98% (minimum, both isomers)
Selection should be driven by substitution pattern, not purity
Equivalent commercial specifications for target and comparator
Purity specification Quality control Procurement benchmark

Research and Industrial Applications


Sequential Cross-Coupling for Pharmaceutical Intermediates

The 2,4,5-halogen substitution pattern of Methyl 2-bromo-4-chloro-5-fluorobenzoate provides three chemically distinct sites for sequential palladium-catalyzed cross-coupling reactions . The ortho-bromine (position 2) undergoes Suzuki-Miyaura coupling under mild conditions, while the para-chlorine (position 4) can be activated in a subsequent step using more forcing conditions or specialized catalyst systems. The meta-fluorine (position 5) can serve as a handle for nucleophilic aromatic substitution or remain intact to modulate the pharmacokinetic properties of the final drug candidate . This orthogonal reactivity profile makes CAS 1807003-11-7 particularly valuable for constructing densely functionalized biaryl and heteroaryl scaffolds commonly found in kinase inhibitors and other targeted therapeutics [1].

Building Block for Agrochemical Cores

Halogenated benzoate esters are widely employed as intermediates in the synthesis of herbicides, fungicides, and insecticides . Methyl 2-bromo-4-chloro-5-fluorobenzoate serves as a precursor to 2-bromo-4-chloro-5-fluorobenzoic acid (via ester hydrolysis), which can be further derivatized into amides, hydrazides, and other functional groups common to agrochemical active ingredients . The combination of bromine, chlorine, and fluorine substituents imparts favorable lipophilicity and metabolic stability to agrochemical candidates, while the documented solubility profile in ethyl acetate and THF facilitates reaction workup and purification during process development [1].

Medicinal Chemistry Library Synthesis for SAR

In medicinal chemistry programs, the ability to independently modify three distinct positions on an aromatic scaffold is essential for systematic structure-activity relationship (SAR) exploration. Methyl 2-bromo-4-chloro-5-fluorobenzoate enables parallel or sequential diversification at the 2-, 4-, and 5-positions through orthogonal cross-coupling and substitution chemistry . The compound's documented melting point (55–57°C) facilitates handling and weighing accuracy during parallel synthesis campaigns, while its moderate solubility in THF and ethyl acetate supports standard solution-phase library protocols . Fluorine substitution at the 5-position additionally provides a built-in ¹⁹F NMR handle for reaction monitoring and compound characterization [1].

Application
Selection Property
Validation Focus
Sequential cross-coupling scaffold synthesis
Orthogonal halogen reactivity (Br > Cl > F)
Regiochemical outcome under Pd-catalyzed conditions
Agrochemical core synthesis research
Reaction medium compatibility
Solubility-guided solvent selection for coupling and workup
Medicinal chemistry SAR exploration
Multi-site diversification with built-in characterization handle
Melting point and ¹⁹F NMR suitability for parallel library protocols

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